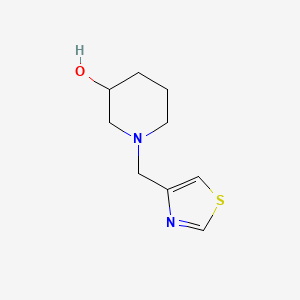

(E)-N,N'-dimethoxymethanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

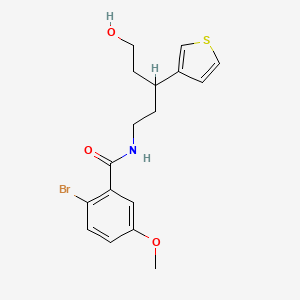

(E)-N,N'-dimethoxymethanimidamide, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMA is a derivative of methanimidamide and is synthesized through a multistep process.

Wissenschaftliche Forschungsanwendungen

Dimethoxymethane as a Cleaner Synthetic Fuel

- Synthetic Methods and Catalysts : Dimethoxymethane (DMM) and its derivatives, oxymethylene ethers, have been identified as promising diesel blend compounds due to their potential to significantly reduce soot and nitrogen oxide formation. Research has focused on developing new synthetic routes and catalysts to enable efficient production of DMM from methanol or CO2/H2, highlighting its role in advancing cleaner fuel technologies (Sun, Delidovich, & Palkovits, 2019).

Applications in Combustion and Emission Reduction

- Combustion Characteristics : Studies have investigated the effects of dimethoxymethane as a fuel additive on combustion characteristics, fuel efficiency, and emissions in diesel engines. The addition of DMM has been shown to significantly reduce CO, smoke emissions, and particulate matter, demonstrating its potential for improving air quality and engine performance (Zhu, Wang, Miao, Yang, & Huang, 2011).

Materials Science and Organic Chemistry

- Organic Photovoltaics and Semiconductor Materials : Research on perylene imides, related to the chemical family of dimethoxymethane derivatives, shows their importance as n-type semiconductors in organic electronics. The structural modification of these compounds can lead to different optical, electronic, and morphological properties, essential for the development of efficient organic photovoltaic devices (Li & Wonneberger, 2012).

Kinetic and Mechanistic Studies

- Pyrolysis and Oxidation Kinetics : Thermo-kinetic studies on the pyrolysis of dimethoxymethane reveal detailed mechanisms of decomposition, providing insights into its potential as a fuel additive for reducing pollutants. These studies contribute to the understanding of DMM's reactivity and stability, which are crucial for its applications in fuel technology and emission control (Al‐Otaibi et al., 2021).

Environmental Science

- Hydrogen Production : Research on steam reforming of dimethoxymethane over complex catalysts demonstrates its potential as a hydrogen storage material. The development of efficient catalyst systems for DMM reforming to produce hydrogen highlights its relevance in sustainable energy technologies (Sun, Auroux, & Shen, 2006).

Eigenschaften

IUPAC Name |

N,N'-dimethoxymethanimidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-6-4-3-5-7-2/h3H,1-2H3,(H,4,5) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFEEQOMDKFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC=NOC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CON/C=N/OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N,N'-dimethoxymethanimidamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)

![2-[[1-(2-Naphthalen-2-yloxyacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2781139.png)

![N-(3-chlorophenyl)-2-(2-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-3(2H)-yl)acetamide](/img/structure/B2781141.png)

![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)

![3-(4-bromophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2781153.png)

![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)